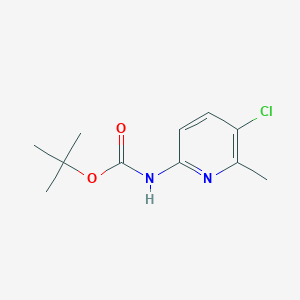

tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate

Beschreibung

tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate group at the 2-position of the pyridine ring, with chlorine and methyl substituents at the 5- and 6-positions, respectively. Carbamates of this type are commonly employed as intermediates in drug development due to their stability and versatility in functionalization reactions .

Eigenschaften

CAS-Nummer |

582308-82-5 |

|---|---|

Molekularformel |

C11H15ClN2O2 |

Molekulargewicht |

242.70 g/mol |

IUPAC-Name |

tert-butyl N-(5-chloro-6-methylpyridin-2-yl)carbamate |

InChI |

InChI=1S/C11H15ClN2O2/c1-7-8(12)5-6-9(13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |

InChI-Schlüssel |

SBCVWGKVTJBITE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate typically involves the reaction of 5-chloro-6-methylpyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

5-chloro-6-methylpyridin-2-amine+tert-butyl chloroformate→tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The pyridine ring can participate in various oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

Major Products Formed:

Substitution: Products depend on the nucleophile used (e.g., azide or cyanide derivatives).

Hydrolysis: 5-chloro-6-methylpyridin-2-amine and carbon dioxide.

Oxidation and Reduction: Various oxidized or reduced forms of the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a protecting group for amines in peptide synthesis.

- Employed in the synthesis of various organic compounds and intermediates.

Biology:

- Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine:

- Investigated for its potential use in drug development and as a pharmacological tool.

Industry:

- Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The pyridine ring’s substitution pattern significantly influences physicochemical properties and reactivity. Below is a comparative analysis of tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate with key analogs:

Key Observations:

- Substituent Position: Chlorine at the 5-position (as in the target compound) versus 2- or 6-positions alters electronic effects.

- Functional Groups: The presence of methyl at the 6-position in the target compound enhances lipophilicity compared to hydroxyl- or bromine-containing analogs, impacting solubility and membrane permeability .

- Steric Effects: Bulky groups like pivalamide (in ) hinder reactivity at adjacent positions, whereas the target compound’s methyl group imposes minimal steric hindrance .

Physicochemical Properties

While exact data for the target compound are unavailable, trends can be inferred:

- Molecular Weight: The target compound (estimated MW ~240–260 g/mol) is lighter than pivalamide derivatives (e.g., 341.83 g/mol in ) due to the absence of bulky substituents .

- Solubility: Methyl and chloro substituents likely confer moderate solubility in organic solvents, contrasting with hydroxyl-containing analogs (e.g., ), which may exhibit higher polarity .

Biologische Aktivität

tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate (CAS No. 582308-82-5) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a chloro substituent on the pyridine ring and a tert-butyl carbamate group, which contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| IUPAC Name | tert-butyl N-(5-chloro-6-methylpyridin-2-yl)carbamate |

| CAS Number | 582308-82-5 |

| InChI Key | SBCVWGKVTJBITE-UHFFFAOYSA-N |

The compound's structure allows it to form covalent bonds with nucleophilic sites on proteins, influencing enzyme activity and receptor interactions.

The biological activity of tert-butyl (5-chloro-6-methylpyridin-2-yl)carbamate primarily involves its interaction with various enzymes and receptors. The carbamate moiety can participate in nucleophilic attack, leading to inhibition or modulation of target proteins. Additionally, the pyridine ring facilitates π-π stacking interactions and hydrogen bonding, enhancing binding affinity and specificity towards biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl (5-chloro-6-methylpyridin-2-yl)carbamate exhibit potential in cancer therapy. For instance, research has highlighted the role of pyridine derivatives in inhibiting specific kinases associated with tumor progression. The compound may act as a selective inhibitor for certain pathways involved in cancer cell proliferation and survival .

Neuroprotective Effects

In neurodegenerative disease models, related carbamates have demonstrated neuroprotective properties through mechanisms such as upregulation of anti-apoptotic proteins and antioxidant activity. These findings suggest that tert-butyl (5-chloro-6-methylpyridin-2-yl)carbamate could be explored for its neuroprotective potential in conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

- Inhibitory Activity Against Kinases : A study evaluated various pyridine derivatives for their inhibitory effects on kinases involved in cancer signaling pathways. The results showed that certain derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibitory activity. While specific data for tert-butyl (5-chloro-6-methylpyridin-2-yl)carbamate was not isolated, the structural similarities suggest it may possess comparable activity .

- Neuroprotection in Animal Models : In vivo studies utilizing related compounds have reported significant reductions in neurodegeneration markers when administered to models of Alzheimer’s disease. The mechanisms were attributed to enhanced cellular survival pathways and reduced oxidative stress .

Comparative Analysis with Similar Compounds

The following table compares tert-butyl (5-chloro-6-methylpyridin-2-yl)carbamate with structurally similar compounds:

| Compound | Biological Activity | IC50/EC50 Values |

|---|---|---|

| tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate | Potential anticancer and neuroprotective effects | Not specifically reported |

| tert-Butyl (5-bromo-6-methylpyridin-2-yl)carbamate | Anticancer activity reported | IC50 = 50 nM |

| tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate | Moderate kinase inhibition | EC50 = 100 nM |

The variations in halogen substitution significantly influence the biological activities of these compounds, highlighting the importance of structural modifications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.